2-Aminophenol

Catalog No.
S591431
CAS No.
95-55-6
M.F
C6H7NO
C6H7NO
C6H4(OH)(NH2)
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminophenol

CAS Number

95-55-6

Product Name

2-Aminophenol

IUPAC Name

2-aminophenol

Molecular Formula

C6H7NO
C6H7NO
C6H4(OH)(NH2)

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2

InChI Key

CDAWCLOXVUBKRW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)O

Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)
1 g dissolves in 50 mL cold water, 23 mL alcohol
Slightly soluble in toluene, chloroform, and cold water; soluble in ethanol, and hot water, very soluble in acetonitrile, ethyl acetate, acetone, dimethyl sulfoxide
Soluble in ethyl ether; very soluble in ethanol; slightly soluble in benzene, trifluoroacetic acid
In water, 2.0X10+3 mg/L at 20 °C
Solubility in water, g/100ml at 20 °C: 1.7

Synonyms

(2-Hydroxyphenyl)amine; 1-Amino-2-hydroxybenzene; 1-Hydroxy-2-aminobenzene; 2-Amino-1-hydroxybenzene; 2-Aminophenol; 2-Aminophenyl Alcohol; 2-Hydroxyaniline; 2-Hydroxybenzenamine; BASF Ursol 3GA; Benzofur GG; C.I. 76520; C.I. Oxidation Base 17; Foura

Canonical SMILES

C1=CC=C(C(=C1)N)O

Synthesis of Pharmaceuticals and Dyes

2-Aminophenol serves as a crucial starting material for the synthesis of diverse pharmaceuticals and dyes. Its reactive functional groups allow for chemical modifications leading to various desired compounds. For instance, it is a precursor to paracetamol (acetaminophen), a widely used pain reliever and antipyretic [National Center for Biotechnology Information, PubChem ]. Additionally, 2-aminophenol contributes to the production of hair dyes and azo dyes used in textiles [IOSR Journal of Applied Chemistry, Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review, ].

Development of Metal Complexes

The unique combination of donor atoms (nitrogen and oxygen) in 2-aminophenol makes it a valuable ligand for forming complexes with various metal ions. These metal complexes exhibit interesting properties with potential applications in diverse fields. Research on 2-aminophenol-based metal complexes explores their:

  • Antimicrobial activity: Studies suggest that some metal complexes derived from 2-aminophenol possess activity against various bacteria, including S. aureus, E. coli, and S. typhi [IOSR Journal of Applied Chemistry, Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review, ].
  • Antitumor potential: Research is ongoing to explore the potential of certain 2-aminophenol-based metal complexes as antitumor agents [IOSR Journal of Applied Chemistry, Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review, ].
  • Catalytic properties: Studies have shown that some 2-aminophenol metal complexes can act as catalysts for various organic reactions, potentially leading to new and efficient synthetic processes [IOSR Journal of Applied Chemistry, Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review, ].

Computational Modeling

Computational methods utilize 2-aminophenol as a model molecule to study various chemical and physical phenomena. Researchers employ simulations to understand:

  • Molecular structure and properties: Computational methods help predict the geometry, vibrational frequencies, and other fundamental properties of 2-aminophenol and its derivatives [IOPscience, Theoretical Study of Structural Properties and Energies of a 2-Aminophenol -Vanillin Molecule, ].
  • Reactivity and reaction mechanisms: Simulations can be used to model the reactivity of 2-aminophenol with other molecules and predict the mechanisms of various chemical reactions it undergoes [IOSR Journal of Applied Chemistry, Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review, ].

2-Aminophenol is an organic compound with the chemical formula C₆H₇NO. It appears as colorless needles or white crystalline solids that can turn tan to brown upon exposure to air and light. The compound has a melting point of approximately 172 °C and a boiling point of 164 °C, with a density of 1.328 g/cm³. It is slightly soluble in water (17 g/L at 20 °C) and more soluble in ethanol, while being insoluble in benzene . As an amphoteric molecule, it can act as both an acid and a base, making it a versatile reagent in organic synthesis.

Due to its functional groups. It can undergo:

  • Oxidation: 2-Aminophenol can be oxidized to form 2-amino-phenoxazine-3-one, often catalyzed by metal complexes .
  • Diazotization: The compound can react with diazonium salts to produce azo dyes, which are widely used in the textile industry .
  • Formation of Heterocycles: Due to the proximity of the amino and hydroxyl groups, it readily forms heterocycles such as benzoxazoles, which have significant biological activities .

2-Aminophenol exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown potential as a local antiseptic due to its bacteriostatic activity against Gram-negative bacilli .
  • Toxicity Concerns: The compound can cause skin sensitization and has been associated with methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen .

The synthesis of 2-aminophenol typically involves the reduction of o-nitrophenol using hydrogen gas in the presence of catalysts such as iron or sodium sulfide . This method is favored for industrial applications due to its efficiency and yield.

Common Synthesis Routes:

  • Reduction of o-Nitrophenol: Using hydrogen gas or sodium sulfide.
  • Catalytic Oxidation: Employing metal complexes for specific transformations .

2-Aminophenol has diverse applications across various industries:

  • Dye Production: It serves as an intermediate for synthesizing azo dyes and reactive dyes used in textiles for their vibrant colors and durability .
  • Pharmaceuticals: The compound is utilized in the synthesis of heterocyclic compounds like quinoline and benzoxazole, which are important in drug development .
  • Photography: As a reducing agent, it is used in black-and-white photographic development under commercial names like Atomal and Ortol .

Similar compounds include:

CompoundStructure TypeUnique Features
4-AminophenolIsomerPrimarily used as a dye intermediate; less reactive than 2-aminophenol.
m-AminophenolIsomerLess commonly used; mainly serves as a dye intermediate.
AnilineSimple amineMore basic than 2-aminophenol; used primarily in dye manufacturing.
HydroxyanilineHydroxy-substituted amineUsed in dye production; less versatile than 2-aminophenol.

While 2-aminophenol shares structural similarities with these compounds, its unique combination of amino and hydroxyl groups allows it to participate in a broader range of

2-Aminophenol first gained prominence in the early 20th century as a photographic developing agent under trade names like Atomal and Ortol. Its utility expanded with the discovery of its role in synthesizing heterocyclic compounds such as benzoxazoles, which became critical for dye manufacturing. Early industrial synthesis relied on the reduction of 2-nitrophenol using iron or hydrogen gas, a method still employed today due to its cost-effectiveness.

A pivotal advancement occurred in the 1990s with the elucidation of enzymatic pathways for 2-aminophenol degradation. Pseudomonas pseudoalcaligenes JS45 was found to metabolize nitrobenzene into 2-aminophenol via reductive pathways, highlighting its environmental relevance. Concurrently, Ru-catalyzed C–H hydroxylation methods emerged, enabling direct functionalization of anilides into 2-aminophenol derivatives.

Significance in Organic and Medicinal Chemistry

Synthetic Versatility

2-Aminophenol’s structure facilitates cyclization reactions, making it indispensable for constructing nitrogen- and oxygen-containing heterocycles. For example:

  • Benzoxazoles: Formed via condensation with aldehydes, these compounds exhibit antimicrobial and anticancer activities.
  • Metal-Complex Dyes: Copper or chromium coordination enhances dye stability, producing muted tones for textiles.

Pharmaceutical Applications

Recent studies emphasize 2-aminophenol’s role in drug precursors:

  • Carbazole Alkaloids: Dehydrogenative coupling with cyclohexanones using TEMPO oxidants yields bioactive carbazole scaffolds.
  • Schiff Base Sensors: Derivatives like 2-((2-hydroxybenzylidene)amino)phenol detect Cu²⁺ and Zn²⁺ via colorimetric shifts, aiding diagnostics.

Catalytic Innovations

Transition-metal-free protocols have revolutionized synthesis. A 2024 study demonstrated a regioselective -sigmatropic rearrangement of N-arylhydroxylamines to 2-aminophenols at ambient conditions, achieving 85–92% yields. Similarly, aerobic oxidation catalyzed by Cu(II) complexes mimics phenoxazinone synthase activity, enabling eco-friendly dye production.

Current Research Landscape and Emerging Trends

Green Chemistry

Sustainable methods dominate recent research:

  • TEMPO-Mediated Dehydrogenation: This metal-free approach converts cyclohexanones and amines into N-functionalized 2-aminophenols with 90% efficiency, minimizing waste.
  • Water-Assisted Protection: In situ generated water shields amine groups from overoxidation, enhancing reaction selectivity.

Biotechnological Applications

Enzymatic pathways are being harnessed for biodegradation and biosynthesis:

  • Phenoxazinone Synthase Mimics: Cu(II) complexes catalyze 2-aminophenol oxidation to 2-amino-phenoxazine-3-one, a model for antibiotic synthesis.
  • Microbial Degradation: Comamonas sp. JS765 employs meta-cleavage pathways to metabolize 2-aminophenol into TCA cycle intermediates.

Computational Insights

Density functional theory (DFT) studies reveal charge-transfer mechanisms in Schiff base sensors. For instance, MLCT (metal-to-ligand charge transfer) interactions in Cu²⁺-ligand complexes enable selective ion detection.

Data Tables

Table 1: Physical and Chemical Properties of 2-Aminophenol

PropertyValueSource
Molecular Weight109.13 g/mol
Melting Point170–175°C
Boiling Point164°C (15 mbar)
Solubility in Water17 g/L (20°C)
pKa (NH₂) / pKa (OH)4.78 / 9.97
LogP (Octanol-Water)0.52–0.62

Table 2: Synthetic Methods for 2-Aminophenol Derivatives

MethodConditionsYieldReference
-Sigmatropic RearrangementMeOH, SO₂Cl₂, 25°C85–92%
TEMPO-Mediated DehydrogenationCH₃CN, 80°C, O₂ atmosphere90%
Ru-Catalyzed C–H Hydroxylation[Ru], Oxidant, DCE, 100°C75–88%
Aerobic Oxidation (Cu Catalysis)H₂O/EtOH, pH 7.5, 25°C82%

Industrial synthesis of 2-aminophenol relies primarily on the reduction of 2-nitrophenol, which represents the most economically viable and scalable approach for large-scale production [1]. The traditional industrial methodology involves the catalytic hydrogenation of 2-nitrophenol using hydrogen gas in the presence of various transition metal catalysts [1]. This process typically employs palladium, platinum, or nickel-based catalysts supported on carbon or alumina substrates to facilitate the selective reduction of the nitro group to the corresponding amino functionality [1].

The conventional industrial approach utilizes iron powder reduction as the predominant method, where 2-nitrochlorobenzene serves as the starting material [2]. This process involves hydrolysis of 2-nitrochlorobenzene followed by iron powder reduction, though it suffers from significant environmental drawbacks including serious pollution from waste products and relatively low product yields due to iron sludge formation [2]. The iron reduction process typically operates under acidic conditions with elevated temperatures ranging from 80 to 120 degrees Celsius [2].

Alternative industrial methodologies include hydrogenation reduction, nitration re-reduction, and sodium sulfide reduction processes [2]. The hydrogenation reduction approach employs 2-nitrophenol as the raw material with ethanol as solvent, though this method encounters challenges due to the limited solubility of 2-nitrophenol in water and the high solubility and instability of 2-aminophenol in organic solvents [2]. The sodium sulfide reduction method, while feasible, yields low product quantities and generates significant environmental pollution due to high chloride ion concentrations in the resulting wastewater [2].

Recent industrial developments have focused on environmentally conscious production methods that minimize waste generation and improve atom economy [2]. One notable advancement involves a recycling-oriented process utilizing sodium hydrosulfide for reduction reactions, followed by acidification with sulfuric acid to recover sodium sulfate crystals [2]. This approach enables the recovery and reuse of hydrogen sulfide gas through absorption towers, significantly reducing waste generation and improving the overall sustainability of the production process [2].

Laboratory Synthesis Approaches

Laboratory-scale synthesis of 2-aminophenol encompasses diverse methodologies tailored for research applications and small-scale production requirements. The ruthenium-catalyzed carbon-hydrogen mono-hydroxylation of anilides represents a sophisticated approach for synthesizing 2-aminophenols with excellent reactivity and regioselectivity [9]. This methodology demonstrates remarkable functional group tolerance and achieves high yields through a novel directing group strategy that enables selective functionalization of aromatic carbon-hydrogen bonds [9].

A particularly elegant laboratory synthesis involves the preparation of 2-aminophenol from salicylic acid through a multi-step sequence [10]. This approach begins with the synthesis of salicylamide from salicylic acid using carbamide and boric acid as catalyst under molten conditions at 180 degrees Celsius [10]. The process continues with a Hofmann rearrangement reaction using household bleach and sodium hydroxide to generate 4,5-benzoxazolone intermediate, which undergoes subsequent hydrolysis with dilute hydrochloric acid to yield 2-aminophenol [10]. This method achieves yields of approximately 31 percent, which can be improved to 89 percent through optimization of hydrochloric acid concentrations [10].

Transfer hydrogenation methodologies have emerged as attractive alternatives for laboratory synthesis, utilizing formic acid as a hydrogen source in combination with palladium catalysts and solid acid co-catalysts [11]. These approaches operate under milder conditions compared to traditional hydrogenation methods while maintaining good selectivity for the desired aminophenol products [11]. The transfer hydrogenation protocol offers advantages in terms of operational safety and experimental convenience, particularly for research laboratories with limited high-pressure hydrogen handling capabilities [11].

Electrochemical synthesis approaches have gained attention as environmentally friendly alternatives for laboratory-scale 2-aminophenol production [29]. These methods utilize electroreduction of 4-nitrophenol using porous gold micropillars as electrodes, providing an efficient and green synthetic route [29]. The electrochemical approach eliminates the need for chemical reducing agents and operates under ambient conditions, making it particularly suitable for research applications requiring precise control over reaction parameters [29].

Regioselective Synthesis from N-arylhydroxylamines

The regioselective protocol demonstrates exceptional substrate scope tolerance, accommodating various functional groups while maintaining high regioselectivity throughout the transformation [15]. The reaction proceeds through a metal-free and oxidant-free pathway, eliminating the need for expensive transition metal catalysts or harsh oxidizing conditions [15]. This characteristic makes the methodology particularly attractive for applications requiring mild reaction conditions or compatibility with sensitive functional groups [15].

Mechanistic investigations reveal that the transformation involves initial formation of methyl chlorosulfonate through the reaction of sulfuryl chloride with methanol [15]. The N-arylhydroxylamine substrate subsequently undergoes nucleophilic attack to generate a reactive intermediate that proceeds through the [3] [3]-sigmatropic rearrangement [15]. The rearrangement step establishes the regioselectivity of the process, directing the formation of the aminophenol product to the desired substitution pattern [15].

Scalability studies demonstrate that this regioselective methodology can be successfully applied to gram-scale reactions without significant loss of efficiency or selectivity [15]. The products obtained through this approach can be readily converted into structurally diverse functional molecules under various reaction conditions, highlighting the synthetic utility of the 2-aminophenol products [15]. The mild reaction conditions and broad functional group tolerance make this methodology particularly valuable for late-stage functionalization of complex molecular architectures [15].

Green Chemistry Approaches for 2-Aminophenol Production

Green chemistry principles have driven the development of environmentally sustainable methods for 2-aminophenol synthesis, emphasizing atom economy, waste reduction, and the use of benign solvents and reagents. The utilization of pressurized carbon dioxide and water systems represents a breakthrough in green synthesis methodology [25]. This approach employs platinum-tin catalysts supported on alumina for the catalytic hydrogenation of nitrobenzene, achieving 85 percent selectivity toward 4-aminophenol formation under environmentally benign conditions [25].

The carbon dioxide-water system eliminates the need for mineral acids by utilizing self-neutralizable carbonic acid, significantly reducing the environmental impact of the synthesis process [25]. This methodology operates at 140 degrees Celsius under 5.5 megapascals carbon dioxide pressure and 0.2 megapascals hydrogen pressure, demonstrating the feasibility of conducting aminophenol synthesis under supercritical or near-supercritical conditions [25]. The process benefits from the unique solvation properties of the carbon dioxide-water mixture, which facilitates both the hydrogenation and rearrangement steps required for aminophenol formation [25].

TEMPO-catalyzed electrochemical approaches represent another significant advancement in green 2-aminophenol synthesis [22]. This methodology utilizes 2,2,6,6-tetramethylpiperidine 1-oxyl as an organocatalyst in electrochemical dehydrogenative cyclocondensation reactions of ortho-aminophenols [22]. The electrochemical approach proceeds in the absence of stoichiometric oxidants, relying instead on electrochemically generated TEMPO cation radicals to facilitate the desired transformations [22]. This method provides a sustainable alternative to traditional oxidative coupling reactions while maintaining excellent selectivity and functional group tolerance [22].

Dehydrogenative synthesis methodologies using TEMPO as the sole oxidant have demonstrated remarkable efficiency in producing N-functionalized 2-aminophenols from cyclohexanones and amines [23]. This approach operates under transition metal-free conditions and incorporates amino and hydroxyl groups into aromatic rings in a single synthetic operation [23]. The method exhibits wide substrate scope and excellent functional group tolerance, making it suitable for late-stage modification of complex natural products and pharmaceuticals [23]. A particularly noteworthy aspect of this methodology is the identification of water's protective role in preventing overoxidation of the aminophenol products [23].

Recent Advances in Synthetic Strategies

Metal-Free Synthesis Protocols

Metal-free synthesis protocols for 2-aminophenol have emerged as highly attractive alternatives to traditional transition metal-catalyzed approaches, offering economic and environmental advantages while maintaining synthetic efficiency. The development of sulfurized graphene as a metal-free catalyst for the reduction of 4-nitrophenol to 4-aminophenol represents a significant breakthrough in sustainable synthesis [33]. This approach utilizes sulfur-doped graphene nanomaterials prepared through ball-milling methods, achieving efficient catalytic reduction using sodium borohydride as the reducing agent [33].

The sulfurized graphene catalyst exhibits flake-like morphology with average particle sizes of 100 nanometers and sulfur doping levels of 3.4 atomic percent [33]. The sulfur doping creates asymmetric electron density distribution within the carbon framework, providing high catalytic activity for the reduction transformation [33]. This metal-free approach eliminates concerns related to metal contamination and catalyst recovery while demonstrating excellent performance under optimized reaction conditions [33].

Nitrogen-doped porous carbons have been developed as efficient metal-free catalysts for aminophenol synthesis through hydrogenation of chloro-nitrobenzene substrates [35]. These catalysts are synthesized from mixtures of melamine as nitrogen and carbon sources combined with calcium chloride as a templating agent [35]. The nitrogen doping introduces defects in the carbon matrix that serve as active catalytic sites, while the porous structure provides enhanced substrate accessibility [35]. The nitrogen atoms, with their higher electronegativity compared to carbon, create charge redistribution that favors hydrogen molecule activation and nitro group reduction [35].

Organocatalytic approaches utilizing hindered aminophenol catalysts have demonstrated high efficiency in asymmetric addition reactions [36]. These small organic molecules serve as versatile catalysts through intermolecular hydrogen bonding interactions with substrates, assembling configurationally stable transition structures [36]. The aminophenol organocatalysts enable highly enantioselective nucleophilic additions while avoiding the use of expensive transition metals [36]. This approach has proven particularly effective for the synthesis of chiral homoallylic amines and related nitrogen-containing compounds [36].

Cascade Reaction Methodologies

Cascade reaction methodologies for 2-aminophenol synthesis have revolutionized synthetic efficiency by enabling multiple bond-forming and bond-breaking events in single reaction vessels. Copper-catalyzed cascade reactions involving [1] [3]-rearrangement, oxa-Michael addition, and aromatization sequences provide efficient access to meta-aminophenol derivatives [39]. These transformations proceed through initial [1] [3]-rearrangement of N-alkoxy-2-methylanilines, where the alkoxy group migrates from the nitrogen atom to the methyl-substituted ortho position [39].

The copper-catalyzed cascade generates functionalized ortho-quinol imine intermediates that undergo subsequent oxa-Michael reactions with alcohol nucleophiles [39]. This sequence provides a direct route to meta-aminophenol derivatives with excellent functional group tolerance and good to high yields [39]. The methodology employs N-heterocyclic carbene-ligated cationic copper catalysts that efficiently promote the rearrangement step while maintaining compatibility with diverse substrate structures [39].

Palladium-catalyzed tandem reactions involving ortho-aminophenols, bromoalkynes, and isocyanides represent another powerful cascade approach for synthesizing aminophenol-containing heterocycles [40]. This methodology proceeds through migratory insertion of isocyanides into vinyl-palladium intermediates as a key mechanistic step [40]. The cascade sequence enables the construction of complex 4-amine-benzo[b] [1] [4]oxazepine structures in a single synthetic operation [40].

Reaction TypeCatalyst SystemSubstrate ScopeYield RangeReference
[1] [3]-Rearrangement/oxa-MichaelIPrCuBr/AgSbF₆N-alkoxy-2-methylanilines85-95% [39]
Tandem Aminophenol CouplingPd(II) catalystsAminophenols/bromoalkynes60-85% [40]
Dehydrogenative SynthesisTEMPO (metal-free)Cyclohexanones/amines70-90% [23]
Electrochemical CouplingTEMPO electrocatalystortho-Aminophenols65-80% [22]

Cascade aryne aminoarylation provides a transition metal-free approach to hindered 3-amino-2-aryl phenols through nucleophilic addition followed by Smiles-Truce rearrangement [42]. This methodology utilizes aryne intermediates generated from fluoride-induced elimination of trimethylsilyl aryl triflates [42]. The cascade sequence creates sterically hindered biaryl aminophenols that are typically challenging to synthesize using conventional transition metal catalysis [42]. The reaction proceeds under mild conditions at room temperature using simple base treatment, making it operationally convenient and environmentally friendly [42].

Physical Description

O-aminophenol appears as off-white crystals or beige powder. (NTP, 1992)
Crystals, rapidly becoming brown; [HSDB]
COLOURLESS-TO-WHITE CRYSTALS. TURNS DARK ON EXPOSURE TO AIR OR LIGHT.

Color/Form

Crystals, rapidly becoming brown
White orthorhombic bipyramidal needles from benzene or water
White crystals; turn brown with age
COLORLESS RHOMBIC NEEDLES OR PLATES

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

109.052763847 g/mol

Monoisotopic Mass

109.052763847 g/mol

Boiling Point

Sublimes at 307 °F at 11 mmHg (NTP, 1992)
Sublimes at 153 °C

Flash Point

168 °C (334 °F) - closed cup
>175 °C c.c.

Heavy Atom Count

8

Vapor Density

Relative vapor density (air = 1): 3.77

Density

1.328 (NTP, 1992) - Denser than water; will sink
1.328 g/cu cm at 25 °C
1.3 g/cm³

LogP

0.62
0.62 (LogP)
log Kow = 0.62
0.62

Decomposition

When heated to decomposition it emits toxic /nitroxides/.
170-174 °C

Melting Point

342 to 343 °F (NTP, 1992)
170-174 °C
MP: 172-173 °C; sublimes on further heating

UNII

23RH73DZ65

Related CAS

25668-01-3
51-19-4 (hydrochloride)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Vapor Pressure

0.0005 [mmHg]
negligible

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

95-55-6

Absorption Distribution and Excretion

Recovery in urine for 24 hr of a single oral dose of 1 g in rabbits (strain and sex not given) was 95% of the administered dose ...
The substance can be absorbed into the body by ingestion, through the skin and by inhalation of its aerosol.

Metabolism Metabolites

Recovery in urine for 24 hr of a single oral dose of 1 g in rabbits (strain and sex not given) was 95% of the administered dose: 11% unchanged o-aminophenol, 2-4% acetamidophenol, 15% aminophenolsulfate, 52% aminophenylglucuronide, 13% acetamidophenylglucuronide.
Yields 3-aminoacetechol in rabbit; yields o-aminophenyl-beta-glucuronide in guinea pig, mouse, rabbit; yields o-aminophenylsulfate in rabbit, mouse; yields 4-aminoresorcinol probably in rabbit.
Yields 3-aminoacetechol in rabbit. Yields o-aminophenyl-beta-d-glucuronide in guinea pig, mouse, rabbit. /From table/
Yields o-aminophenyl sulfate in rabbit, mouse. Yields 4-aminoresorcinol probably in rabbit. /From table/
For more Metabolism/Metabolites (Complete) data for 2-Aminophenol (8 total), please visit the HSDB record page.

Wikipedia

2-Aminophenol

Use Classification

Cosmetics -> Hair dyeing

Methods of Manufacturing

By reduction of ortho-nitrophenol mixed with aqueous ammonia by means of stream of hydrogen sulfide.

General Manufacturing Information

Phenol, 2-amino-: ACTIVE
Also available as the hydrochloride

Analytic Laboratory Methods

A METHOD FOR DETECTION & IDENTIFICATION OF O-AMINOPHENOL IS PRESENTED; LIMIT OF DETECTION WAS 1-2 MUG.
HIGH-PRESSURE LIQUID CHROMATOGRAPHIC METHOD FOR DETERMINATION OF ANILINE AND ITS METABOLITES, ONE OF WHICH IS O-AMINOPHENOL, IS DISCUSSED.
PAPER CHROMATOGRAPHIC METHOD FOR SEPARATION OF ANILINE AND ITS METABOLITES, INCLUDING O-AMINOPHENOL, IS PRESENTED.
SIMULTANEOUS DETERMINATION OF AMINOPHENOL ISOMERS, INCLUDING O-AMINOPHENOL, BY HIGH-SPEED LIQUID CHROMATOGRAPHY IS REPORTED.
For more Analytic Laboratory Methods (Complete) data for 2-Aminophenol (7 total), please visit the HSDB record page.

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area. Aminophenols must be stored to avoid contact with strong oxidizers (such as chlorine, bromine, and fluorine), since violent reactions occur. /Aminophenols/

Interactions

An investigation was carried out of the effects of ortho-aminophenol (95556) (o-AP), meta-aminophenol (591275) (m-AP), para-aminophenol (123308) (p-AP) & acetaminophen (103902) (AAP) on the induction of preneoplastic lesions in the liver & kidney of male Fischer-344-rats by N-ethyl-N-hydroxyethylnitrosamine (13147256) (EHEN). The rats in this 52 wk investigation included those give 0.1% EHEN in their drinking water for 2 wk & then, beginning 1 wk later, given 0.8% of either o-AP, m-AP, p-AP or AAP in the basal diet for 49 wk; those given EHEN & thereafter only the basal diet; & those given one of the test cmpds without prior EHEN admin. Body, liver & kidney weights were determined for sacrificed rats, & liver sections were subjected to immunohistochemical exam of glutathione-S-transferase placental type (GSTP) positive foci. The numbers of GSTP positive foci in the liver were significantly decreased in rats given o-AP, m-AP, p-AP or AAP after EHEN as compared to values for rats given EHEN alone. However, lowered incidences of GSTP positive foci were observed only in rats given o-AP or AAP after EHEN. Only p-AP & AAP gave significantly higher incidences of microadenoma & adenoma in the kidney.

Stability Shelf Life

Crystals readily becoming gray on exposure to light /Hydrochloride/

Dates

Last modified: 08-15-2023

Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles

Lucija Ptiček, Lucija Hok, Petra Grbčić, Filip Topić, Mario Cetina, Kari Rissanen, Sandra Kraljević Pavelić, Robert Vianello, Livio Racané
PMID: 33704342   DOI: 10.1039/d1ob00235j

Abstract

Unlike the closely related and widely investigated amidino-substituted benzimidazoles and benzothiazoles with a range of demonstrated biological activities, the matching benzoxazole analogues still remain a largely understudied and not systematically evaluated class of compounds. To address this challenge, we utilized the Pinner reaction to convert isomeric cyano-substituted 2-aminophenols into their amidine derivatives, which were isolated as hydrochlorides and/or zwitterions, and whose structure was confirmed by single crystal X-ray diffraction. The key step during the Pinner synthesis of the crucial carboximidate intermediates was characterized through mechanistic DFT calculations, with the obtained kinetic and thermodynamic parameters indicating full agreement with the experimental observations. The obtained amidines were subjected to a condensation reaction with aryl carboxylic acids that allowed the synthesis of a new library of 5- and 6-amidino substituted 2-arylbenzoxazoles. Their antiproliferative features against four human tumour cell lines (SW620, HepG2, CFPAC-1, HeLa) revealed sub-micromolar activities on SW620 for several cyclic amidino 2-naphthyl benzoxazoles, thus demonstrating the usefulness of the proposed synthetic strategy and promoting amidino substituted 2-aminophenols as important building blocks towards biologically active systems.


Simulated kinetics of the atmospheric removal of aniline during daytime

Mohamed A Abdel-Rahman, Mohamed F Shibl, Safinaz H El-Demerdash, Ahmed M El-Nahas
PMID: 32417518   DOI: 10.1016/j.chemosphere.2020.127031

Abstract

Oxidations of aniline (AN) initiated by OH-radicals are simulated in the temperature range 200-400 K using DFT/M06-2X/6-311++G(2df,2p) and ab initio ROCBS-QB3 levels. Chemical kinetics of such reactions were investigated based on several approaches including classical transition state theory (TST), conical variational transition state theory (CVT), and Rice-Ramsperger-Kassel-Marcus master equation (RRKM-ME) theories. Under atmospheric conditions, the reaction of OH radical with AN and the subsequent reactions with O
molecules are investigated. The results indicate that the majority of O
addition goes to the anti-directions with a branching ratio of 97.7% and produces the bicyclic peroxy radicals (BPRs) that can react with NO radical to form bicyclic alkoxy radicals (BARs). The latter compounds can be stabilized either by cyclization or via ring cleavage.


Phenoxazinone synthase-like catalytic activity of novel mono- and tetranuclear copper(ii) complexes with 2-benzylaminoethanol

Oksana V Nesterova, Olena E Bondarenko, Armando J L Pombeiro, Dmytro S Nesterov
PMID: 32207490   DOI: 10.1039/d0dt00222d

Abstract

Three novel coordination compounds, [Cu(ca)2(Hbae)2] (1), [Cu(va)2(Hbae)2] (2) and [Cu4(va)4(bae)4]·H2O (3), have been prepared by self-assembly reactions of copper(ii) chloride (1 and 2) or tetrafluoroborate (3) and CH3OH (1 and 3) or CH3CN (2) solution of 2-benzylaminoethanol (Hbae) and cinnamic (Hca, 1) or valeric (Hva, 2 and 3) acid. Crystallographic analysis revealed that both 1 and 2 have mononuclear crystal structures, wherein the complex molecules are H-bonded forming extended supramolecular chains. The tetranuclear structure of 3 is based on the {Cu4(μ3-O)4} core, wherein the metal atoms are bound together by μ3 oxygen bridges from 2-benzylaminoethanol forming an overall cubane-like configuration. The strong hydrogen bonding in 1-3 leads to the joining of the neighbouring molecules into 1D chains. Concentration-dependent ESI-MS studies disclosed the equilibria between di-, tri- and tetranuclear species in solutions of 1-3. All three compounds act as catalysts for the aerobic oxidation of o-aminophenol to the phenoxazinone chromophore (phenoxazinone synthase-like activity), with the maximum reaction rates of 4.0 × 10-7, 2.5 × 10-7 and 2.1 × 10-7 M s-1 for 1, 2 and 3, respectively, supported by the quantitative yield of the product after 24 h. The dependence of the reaction rates on catalyst concentrations is evidence of reaction orders higher than one relative to the catalyst. Kinetic and ESI-MS data allowed us to assume that the tetranuclear species, originating from 1, 2 and 3 in solution, possess considerably higher activity than the species of lower nuclearity. Mechanistic and isotopic 18O-labelling experiments suggested that o-aminophenol coordinates to CuII species with the formation of reactive intermediates, while the oxygen from 18O2 is not incorporated into the phenoxazinone chromophore.


Enhanced wastewater treatment with high o-aminophenol concentration by two-stage MABR and its biodegradation mechanism

Hailong Tian, Yanzhuo Hu, Xingjian Xu, Ming Hui, Yuansen Hu, Wanxin Qi, Hongru Xu, Baoan Li
PMID: 31220766   DOI: 10.1016/j.biortech.2019.121649

Abstract

A two-stage bench-scale membrane-aerated biofilm reactor (MABR) was developed to treat wastewater containing high o-aminophenol (OAP) content. Long-term process showed that MABR-1 can achieve the removal rates of 17.6 g OAP/m
d and 29.4 g COD/m
d. MABR-2 can effectively perform more than 90% TN removal with the addition of external glucose. Pseudomonas and Nitrosomonas were the key functional genera in MABR-1 and MABR-2, respectively. Functional genes related to OAP degradation, including amnA,B,D, dmpC,H, mhpD,E,F, and bphH,I,J, were detected, and the involved enzymes were predicted. The OAP-degrading species and functional contribution analysis indicated that OAP can be metabolized by a single Pseudomonas or by the synergistic effects of bacteria, mainly including Cupriavidus, Thauera, unclassified Sphingomonadaceae, Lysobacter, and Azotobacter or by the cooperation of all the bacteria above. These diversified patterns guaranteed the high efficiency for OAP removal in MABR when treating wastewater with high OAP concentration.


New Artificial Biomimetic Enzyme Analogues based on Iron(II/III) Schiff Base Complexes: An Effect of (Benz)imidazole Organic Moieties on Phenoxazinone Synthase and DNA Recognition

Aleksandra Bocian, Martyna Szymańska, Daria Brykczyńska, Maciej Kubicki, Monika Wałęsa-Chorab, Giovanni N Roviello, Marta A Fik-Jaskółka, Adam Gorczyński, Violetta Patroniak
PMID: 31480486   DOI: 10.3390/molecules24173173

Abstract

Elucidation of the structure and function of biomolecules provides us knowledge that can be transferred into the generation of new materials and eventually applications in e.g., catalysis or bioassays. The main problems, however, concern the complexity of the natural systems and their limited availability, which necessitates utilization of simple biomimetic analogues that are, to a certain degree, similar in terms of structure and thus behaviour. We have, therefore, devised a small library of six tridentate
-heterocyclic coordinating agents (
-
), which, upon complexation, form two groups of artificial, monometallic non-heme iron species. Utilization of iron(III) chloride leads to the formation of the 1:1 (Fe:
) 'open' complexes, whereas iron(II) trifluoromethanosulfonate allows for the synthesis of 1:2 (M:
) 'closed' systems. The structural differences between the individual complexes are a result of the information encoded within the metallic centre and the chosen counterion, whereas the organic scaffold influences the observed properties. Indeed, the number and nature of the external hydrogen bond donors coming from the presence of (benz)imidazole moieties in the ligand framework are responsible for the observed biological behaviour in terms of mimicking
activity and interaction with DNA.


Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride

Qingqiang Tian, Wen Luo, Zongjie Gan, Dan Li, Zeshu Dai, Huajun Wang, Xuetong Wang, Jianyong Yuan
PMID: 30621218   DOI: 10.3390/molecules24010174

Abstract

A simple, economical and metal-free approach to the synthesis of 2-substituted benzoxazoles and 2-substituted benzothiazoles from 2-aminophenols, 2-aminothiophenols and DMF derivatives, only using imidazolium chloride (50% mmol) as promoter without any other additive, was reported. Various 2-substituted benzoxazoles and 2-substituted benzothiazoles were thus prepared in moderate to excellent yields.


Retro-aza-Michael reaction of an o-aminophenol adduct in protic solvents inspired by natural products

Kei Takenaka, Kensuke Kaneko, Nobuaki Takahashi, Shinichi Nishimura, Hideaki Kakeya
PMID: 33611014   DOI: 10.1016/j.bmc.2021.116059

Abstract

α,β-Unsaturated carbonyls are reactive group often found in bioactive small molecules. Their non-specific reaction with biomolecules can be the cause of the low efficacy and unexpected side-effects of the molecule. Accordingly, unprotected α,β-unsaturated carbonyls are not often found in drugs. Here, we report that o-aminophenol is a new masking group of α,β-unsaturated ketone, which is inspired by natural products saccharothriolides. o-Aminophenol adduct of α,β-unsaturated ketone, but not those of α,β-unsaturated amide or ester, undergoes a retro-Michael reaction to yield o-aminophenol and the Michael acceptor. This reaction was observed only in protic solvents, such as MeOH and aqueous MeOH. In contrast, o-anisidine was not eliminated from its Michael adduct. o-Aminophenol may be a promising masking tool of highly-reactive bioactive α,β-unsaturated carbonyl compounds.


The actinobacterium Tsukamurella paurometabola has a functionally divergent arylamine N-acetyltransferase (NAT) homolog

Vasiliki Garefalaki, Evanthia Kontomina, Charalambos Ioannidis, Olga Savvidou, Christina Vagena-Pantoula, Maria-Giusy Papavergi, Ioannis Olbasalis, Dionysios Patriarcheas, Konstantina C Fylaktakidou, Tamás Felföldi, Károly Márialigeti, Giannoulis Fakis, Sotiria Boukouvala
PMID: 31673919   DOI: 10.1007/s11274-019-2755-1

Abstract

Actinobacteria in the Tsukamurella genus are aerobic, high-GC, Gram-positive mycolata, considered as opportunistic pathogens and isolated from various environmental sources, including sites contaminated with oil, urban or industrial waste and pesticides. Although studies look into xenobiotic biotransformation by Tsukamurella isolates, the relevant enzymes remain uncharacterized. We investigated the arylamine N-acetyltransferase (NAT) enzyme family, known for its role in the xenobiotic metabolism of prokaryotes and eukaryotes. Xenobiotic sensitivity of Tsukamurella paurometabola type strain DSM 20162
was assessed, followed by cloning, recombinant expression and functional characterization of its single NAT homolog (TSUPD)NAT1. The bacterium appeared quite robust against chloroanilines, but more sensitive to 4-anisidine and 2-aminophenol. However, metabolic activity was not evident towards those compounds, presumably due to mechanisms protecting cells from xenobiotic entry. Of the pharmaceutical arylhydrazines tested, hydralazine was toxic, but the bacterium was less sensitive to isoniazid, a drug targeting mycolic acid biosynthesis in mycobacteria. Although (TSUPD)NAT1 protein has an atypical Cys-His-Glu (instead of the expected Cys-His-Asp) catalytic triad, it is enzymatically active, suggesting that this deviation is likely due to evolutionary adaptation potentially serving a different function. The protein was indeed found to use malonyl-CoA, instead of the archetypal acetyl-CoA, as its preferred donor substrate. Malonyl-CoA is important for microbial biosynthesis of fatty acids (including mycolic acids) and polyketide chains, and the corresponding enzymatic systems have common evolutionary histories, also linked to xenobiotic metabolism. This study adds to accummulating evidence suggesting broad phylogenetic and functional divergence of microbial NAT enzymes that goes beyond xenobiotic metabolism and merits investigation.


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